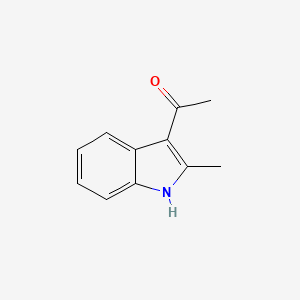

1-(2-methyl-1H-indol-3-yl)ethanone

Description

Historical Context and Therapeutic Relevance of Indole (B1671886) Derivatives

Historically, indole derivatives have been at the forefront of drug discovery. nih.gov A classic example is the indole alkaloid reserpine, derived from the Rauwolfia plant, which has been utilized as an antihypertensive and antipsychotic agent. nih.gov The fundamental role of the indole moiety is further highlighted by its presence in essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin, where it is crucial for their biological functions. nih.gov

The indole scaffold's ability to interact with a wide array of biological targets has led to the development of numerous drugs with diverse therapeutic applications. nih.govnih.govresearchgate.net These include anticancer agents like vincristine (B1662923), and antidepressants such as amedalin. benthamscience.com The structural versatility of the indole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. researchgate.netresearchgate.net This has cemented the indole nucleus as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is repeatedly found in active pharmaceutical ingredients. ijpsr.comresearchgate.net

Role of the Ethanone (B97240) Moiety in the Biological Activity of Indole-based Compounds

The attachment of an ethanone moiety to the indole scaffold, as seen in 1-(2-methyl-1H-indol-3-yl)ethanone, can significantly influence the compound's biological activity. The ethanone group, which consists of a carbonyl group single-bonded to a methyl group, can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and dipole-dipole interactions. These interactions are often critical for the binding of a molecule to its biological target, thereby eliciting a pharmacological response.

Research on various indole-ethanone derivatives has demonstrated a broad spectrum of biological activities. For instance, certain 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and evaluated as potential nonsteroidal anti-inflammatory drugs (NSAIDs) by targeting the cyclooxygenase-2 (COX-2) enzyme. eurekaselect.comresearchgate.netbenthamdirect.com In other studies, (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives have shown promising antibacterial activity against resistant bacterial strains like MRSA and VRSA. nih.gov The specific positioning and substitution of the ethanone group on the indole ring are crucial in determining the type and potency of the biological activity.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-11(8(2)13)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPVFOXCCXHMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301417 | |

| Record name | 1-(2-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22582-52-1 | |

| Record name | 22582-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methyl-1H-indol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Research Trajectories for 1 2 Methyl 1h Indol 3 Yl Ethanone

Emergence as a Privileged Structure in Drug Discovery

While the broader indole (B1671886) class is well-established as a privileged scaffold, specific substituted indoles like this compound are gaining recognition for their potential in targeted drug discovery. The "privileged" nature of a structure is often attributed to its ability to serve as a versatile template for library synthesis and its inherent drug-like properties. ijpsr.comresearchgate.net The methyl group at the 2-position of the indole ring in this particular compound can influence its electronic properties and steric interactions with target proteins, potentially leading to enhanced selectivity and potency.

Research has explored derivatives of 1-(1H-indol-1-yl)ethanone as inhibitors of CBP/EP300 bromodomains, which are considered therapeutic targets for castration-resistant prostate cancer. nih.gov This highlights the potential of the indole-ethanone framework to be adapted for specific and challenging disease targets. The continued investigation into the synthesis and biological activity of such compounds is a testament to their perceived value in the development of new chemical entities for therapeutic use. ijpsr.com

Direct Acylation Strategies at the Indole C3 Position

Interdisciplinary Research Landscape: From Chemical Synthesis to Biological Evaluation

The study of this compound and its analogs exemplifies the interdisciplinary nature of modern drug discovery. The journey of such a compound from a laboratory curiosity to a potential therapeutic agent involves a collaborative effort across multiple scientific disciplines.

Chemical Synthesis: The foundation of any investigation into a novel compound lies in its efficient and scalable synthesis. Organic chemists work on developing and optimizing synthetic routes to produce this compound and its derivatives. This can involve various established methods for indole synthesis and functionalization. For example, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has been achieved through the condensation of 1H-indole-3-carboxaldehyde with anthranilamide. mdpi.com Similarly, various indole derivatives have been synthesized for evaluation as tubulin polymerization inhibitors. nih.gov

Biological Evaluation: Once synthesized, these compounds undergo rigorous biological testing to determine their pharmacological properties. This can range from in vitro assays to assess their activity against specific enzymes or cell lines to in vivo studies in animal models to evaluate their efficacy and pharmacokinetic profiles. For instance, some 1-(1H-indol-1-yl)ethanone derivatives have been subjected to in vivo analgesic and anti-inflammatory activity evaluation. eurekaselect.comresearchgate.netbenthamdirect.com Furthermore, derivatives have been tested for their antibacterial effects against various strains. nih.gov This comprehensive biological evaluation is crucial for identifying promising lead compounds for further development.

Advanced Spectroscopic and Structural Characterization Techniques for 1 2 Methyl 1h Indol 3 Yl Ethanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq By analyzing the chemical shifts, coupling patterns, and correlations, the precise arrangement of atoms within the 1-(2-methyl-1H-indol-3-yl)ethanone scaffold can be determined.

Proton (¹H) NMR Chemical Shift Analysis of Indole (B1671886) and Ethanone (B97240) Protons

The ¹H NMR spectrum of this compound reveals characteristic signals for the protons of the indole ring and the ethanone substituent. The chemical shift (δ) is a measure of the proton's electronic environment and is influenced by shielding and deshielding effects from nearby atoms and functional groups. libretexts.org

The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons of the indole ring resonate in the region of approximately 7.0-8.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons (H-4, H-5, H-6, and H-7) provide valuable information about the substitution pattern on the benzene (B151609) ring.

The methyl protons of the 2-methyl group on the indole ring typically appear as a singlet at around 2.4-2.5 ppm. The protons of the acetyl group (ethanone) also give rise to a singlet, usually in a similar region.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Protons

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | > 8.0 | broad singlet |

| Aromatic (H-4, H-5, H-6, H-7) | 7.0 - 8.0 | multiplet |

| 2-Methyl (CH₃) | ~2.4 - 2.5 | singlet |

| Acetyl (CH₃) | ~2.4 - 2.5 | singlet |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the molecule.

Carbon-13 (¹³C) NMR and Quaternary Carbon Assignments

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ethanone group is particularly noteworthy, appearing at a significantly downfield chemical shift, typically in the range of 190-200 ppm. The quaternary carbons of the indole ring, C-2, C-3, C-3a, and C-7a, can also be identified. The chemical shifts of the aromatic carbons fall within the range of approximately 110-140 ppm. The methyl carbon of the 2-methyl group and the acetyl methyl carbon resonate at higher field (lower ppm values).

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Carbons

| Carbon | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| C-2 | ~140 - 145 |

| C-3 | ~115 - 120 |

| C-3a | ~125 - 130 |

| C-4, C-5, C-6, C-7 | 110 - 130 |

| C-7a | ~135 - 140 |

| 2-Methyl (CH₃) | ~10 - 15 |

| Acetyl (CH₃) | ~25 - 30 |

Note: The exact chemical shifts can vary depending on the solvent and substitution.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) in Complex Structure Determination

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu It helps to establish the connectivity of proton spin systems within the molecule. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). youtube.comsdsu.edu This is crucial for assigning carbon resonances. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). youtube.comsdsu.edu It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the stereochemistry and conformation of the molecule.

The application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, even in structurally complex derivatives, providing a comprehensive understanding of the molecular architecture. researchgate.net

Application of Deuterium (B1214612) Exchange (D₂O) for Exchangeable Protons (N-H, O-H)

Protons attached to heteroatoms, such as the N-H proton of the indole ring, are considered "exchangeable" because they can be readily replaced by deuterium when the sample is treated with deuterium oxide (D₂O). wikipedia.org

When a small amount of D₂O is added to the NMR sample, the N-H proton signal will broaden and eventually disappear from the ¹H NMR spectrum. wikipedia.org This is a definitive method for identifying the N-H proton resonance. This technique is also applicable to identifying O-H protons if hydroxyl groups are present in the derivative. The rate of this exchange can sometimes provide information about the solvent accessibility and hydrogen bonding environment of the proton. nih.gov

Vibrational (Infrared) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. uobasrah.edu.iq The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present. wvu.edu

Characteristic Carbonyl (C=O) and Nitrogen-Hydrogen (N-H) Stretching Frequencies

In the IR spectrum of this compound, two key absorptions are of particular diagnostic importance:

Carbonyl (C=O) Stretch : The carbonyl group of the ethanone substituent gives rise to a strong, sharp absorption band in the region of 1650-1700 cm⁻¹. spectroscopyonline.com The exact position of this band can be influenced by conjugation with the indole ring. spectroscopyonline.com

Nitrogen-Hydrogen (N-H) Stretch : The N-H bond of the indole ring exhibits a characteristic stretching vibration in the range of 3200-3500 cm⁻¹. wvu.edu This peak is typically of medium intensity and can be broadened due to hydrogen bonding. wvu.edu

The presence of these two distinct peaks in the IR spectrum is a strong indication of the this compound structure.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Carbonyl | C=O | 1650 - 1700 | Strong |

| Indole | N-H | 3200 - 3500 | Medium, may be broad |

Azide (B81097) Group (N3) Vibrational Signatures

The introduction of an azide (N₃) functional group into a derivative of this compound would produce a highly characteristic signal in its infrared (IR) spectrum. The azide group is known for its strong and distinctive asymmetric stretching vibration (νₐₛ). This absorption is typically observed in the spectral region of 2100-2160 cm⁻¹ . This peak is particularly useful for structural confirmation due to its intensity and its location in a region of the IR spectrum that is often free from other interfering absorptions. A weaker symmetric stretching vibration (νₛ) may also be observed at lower frequencies, typically around 1250 cm⁻¹ , along with a bending vibration (δ) near 600 cm⁻¹ . The precise position of the asymmetric stretch can be influenced by the electronic environment of the molecule, but its presence is a definitive indicator of the azide functionality.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For derivatives of this compound, various MS techniques provide complementary information.

Electrospray Ionization (ESI) Mass Spectrometry for Molecular Ion Confirmation

Computational tools can predict the expected mass-to-charge ratio (m/z) for various adducts of a compound, which can then be compared with experimental data.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 174.09134 |

| [M+Na]⁺ | 196.07328 |

| [M+K]⁺ | 212.04722 |

| [M+NH₄]⁺ | 191.11788 |

| [M-H]⁻ | 172.07678 |

Data sourced from PubChem CID 285754. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the parent ion and its fragments. By comparing the experimentally measured exact mass to the calculated mass for a proposed chemical formula, researchers can confirm the molecular formula with high confidence. nih.govmdpi.com This technique is a standard method for characterizing newly synthesized indole derivatives. For example, in the synthesis of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate, HRMS confirmed the presence of the [M+H]⁺ ion with a measured m/z of 282.1126, which closely matched the calculated value of 282.1125 for the formula C₁₂H₁₁BrNO₂. mdpi.com

Fragmentation Pattern Analysis for Structural Confirmation

In contrast to soft ionization methods, techniques like Electron Ionization (EI) or collision-induced dissociation in tandem mass spectrometry (MS/MS) impart more energy to the molecule, causing it to break apart into characteristic fragment ions. chemguide.co.ukuni-saarland.de The analysis of these fragmentation patterns provides a molecular fingerprint that helps to confirm the compound's structure. libretexts.org

For a ketone like this compound, a primary fragmentation pathway involves the cleavage of the bond alpha to the carbonyl group. This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion. The fragmentation of the indole ring itself can also produce characteristic ions. The analysis of these patterns, often aided by comparison to spectral libraries and fragmentation of related structures, is crucial for structural elucidation. nih.govnist.gov For example, the mass spectrum of the related compound 3-acetylindole (B1664109) shows significant fragment ions that correspond to the loss of methyl and carbonyl groups. nist.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule. It is also uniquely capable of revealing the details of intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how molecules pack together in the crystal lattice.

Determination of Crystal System and Unit Cell Parameters

The foundational data from an X-ray diffraction experiment includes the determination of the crystal system and the unit cell parameters. The unit cell is the basic repeating block of the crystal lattice, defined by the lengths of its three edges (a, b, c) and the angles between them (α, β, γ). youtube.comyoutube.com These parameters, along with the space group, classify the crystal into one of seven crystal systems (e.g., triclinic, monoclinic, orthorhombic). This information is fundamental to solving the complete crystal structure.

Research on derivatives of this compound has yielded specific crystallographic data, as detailed in the following table.

Table 2: Crystal System and Unit Cell Parameters for Indole Derivatives

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Source |

|---|---|---|---|---|---|---|---|---|

| (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone | Triclinic | 9.4014 | 9.8347 | 10.0318 | 62.821 | 85.539 | 65.262 | researchgate.net |

This crystallographic data not only confirms the molecular structure but also reveals how molecules interact in the solid state. For instance, the structure of (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone is stabilized by N–H···O hydrogen bonds. researchgate.net Similarly, the hydrazone derivative forms hydrogen-bonded dimers. nih.gov

Analysis of Intermolecular Hydrogen Bonding Networks

The structural architecture of indole derivatives, including this compound, is significantly influenced by intermolecular forces, particularly hydrogen bonding. The indole motif contains a nitrogen-hydrogen (N-H) group that can act as a hydrogen bond donor, while the acetyl group's carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. These functionalities facilitate the formation of complex, ordered networks in the solid state, which dictate the crystal packing and physical properties of the compound.

While specific crystallographic studies on this compound are not extensively detailed in the provided context, the behavior of closely related indole derivatives offers significant insight. For instance, in a Schiff base derivative, 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone, the indolyl N-H group is observed to form a hydrogen bond with a hydroxyl group of an adjacent molecule. nih.gov This interaction leads to the formation of a hydrogen-bonded dimer. nih.gov Furthermore, these dimers are interconnected through additional N-H···O hydrogen bonds involving the amide fragment, creating extended one-dimensional ribbon-like chains. nih.gov

This evidence strongly suggests that the N-H group of the indole ring in this compound and its derivatives is a critical participant in forming intermolecular hydrogen bonds. The primary acceptor is typically the carbonyl oxygen of the acetyl group, leading to the formation of chains or dimeric structures.

Table 1: Potential Intermolecular Hydrogen Bonding Interactions in Indole Derivatives

| Donor Group | Acceptor Group | Resulting Structure | Reference Example |

| Indole N-H | Carbonyl C=O | Dimer or Chain | Inferred for this compound |

| Indole N-H | Hydroxyl -OH | Dimer | 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone nih.gov |

| Amide N-H | Carbonyl C=O | Inter-dimer Linkage (Ribbon) | 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone nih.gov |

Conformational Analysis and Tautomerism Studies in Related Indole Scaffolds

The conformational flexibility and potential for tautomerism are defining chemical characteristics of the indole scaffold that influence reactivity and biological interactions.

Conformational Analysis: The conformation of this compound is largely determined by the orientation of the acetyl group relative to the indole ring. Rotation around the single bond connecting the carbonyl carbon to the C3 position of the indole ring is possible. The planarity of the system is favored to maximize conjugation between the acetyl group and the indole's π-electron system. Computational descriptors predict a polar surface area of approximately 32.9 Ų, which can influence the molecule's interaction with polar solvents and biological macromolecules. nih.gov The conformation of related simple indoles can be studied by analyzing their vibrational modes, which are unique to specific bond types within the molecule. biosynth.com

Tautomerism: The presence of the 3-acetyl group introduces the possibility of keto-enol tautomerism in the this compound structure. The compound predominantly exists in the keto form. However, it can theoretically tautomerize to its enol form, 1-(2-methyl-1H-indol-3-yl)ethen-1-ol, or its non-aromatic indolenine tautomer. This equilibrium is a fundamental aspect of indole chemistry, though the keto form is generally the most stable for 3-acylindoles.

Table 2: Potential Tautomeric Forms of this compound

| Tautomer Name | Structural Description | Key Features |

| Keto Form (this compound) | Aromatic indole ring with an acetyl substituent at C3. | Thermodynamically most stable form. |

| Enol Form (1-(2-methyl-1H-indol-3-yl)ethen-1-ol) | Aromatic indole ring with a hydroxyvinyl substituent at C3. | Contains a C=C double bond and a hydroxyl (-OH) group. |

| Indolenine Form | Non-aromatic indolenine ring with an exocyclic double bond. | Loss of aromaticity in the five-membered ring. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage composition of a pure chemical compound. This data is crucial for validating the empirical formula, which represents the simplest whole-number ratio of atoms of each element in the compound. youtube.com For this compound, the molecular formula is established as C₁₁H₁₁NO. molport.comuni.lu

From this molecular formula, the theoretical elemental composition can be calculated. An experimental analysis of a purified sample would yield mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). A close correlation between the experimental and theoretical values serves to confirm the compound's identity and purity. The process involves dividing the percentage of each element by its atomic mass to find the molar ratio, which is then simplified to the smallest whole numbers to derive the empirical formula. youtube.com

Table 3: Elemental Composition Data for Empirical Formula Validation of C₁₁H₁₁NO

| Element | Atomic Mass ( g/mol ) | Theoretical Mass % | Hypothetical Experimental Mass % |

| Carbon (C) | 12.01 | 76.27% | 76.25% |

| Hydrogen (H) | 1.008 | 6.40% | 6.42% |

| Nitrogen (N) | 14.01 | 8.09% | 8.07% |

| Oxygen (O) | 16.00 | 9.24% | 9.26% |

| Total | 173.21 | 100.00% | 100.00% |

The molecular weight calculated from the formula C₁₁H₁₁NO is 173.21 g/mol , a value corroborated by multiple sources. nih.govmolport.comsigmaaldrich.com The close agreement between the theoretical percentages and hypothetical experimental results in the table above would validate the empirical formula as C₁₁H₁₁NO, which in this case is the same as the molecular formula.

Mechanistic Investigations of Biological Action for 1 2 Methyl 1h Indol 3 Yl Ethanone and Its Analogs

Molecular Binding and Receptor Interactions

The activity of 1-(2-methyl-1H-indol-3-yl)ethanone analogs is often initiated by their ability to bind with high affinity and specificity to protein targets, including enzyme active sites and receptor binding pockets. These interactions are fundamental to their downstream biological effects.

Analogs of this compound have been identified as potent inhibitors of various enzymes by directly engaging with their active sites. A notable example is the inhibition of the CREB-binding protein (CBP) and its homolog EP300, which are histone acetyltransferases that have emerged as therapeutic targets in oncology. nih.gov

Fragment-based virtual screening led to the discovery of 1-(1H-indol-1-yl)ethanone derivatives as effective CBP/EP300 inhibitors. nih.gov Optimization of these initial hits resulted in compounds with significant potency. For instance, one of the most potent compounds, 32h , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.037 µM against the CBP bromodomain. nih.gov X-ray crystallography has provided a solid structural basis for these interactions, revealing how the indole (B1671886) scaffold fits within the enzyme's binding pocket, guiding further optimization. nih.gov These inhibitors function by suppressing the mRNA expression of key oncogenes, highlighting a direct link between enzyme binding and therapeutic effect. nih.gov

Another class of enzymes targeted by indole analogs are those critical for viral replication. Acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been identified as inhibitors of HIV-1 Tat-mediated viral transcription. nih.gov These compounds, such as derivative 9 and derivative 13 , potently inhibit HIV-1 infectivity by interfering with the viral transcriptional step, specifically inhibiting the ejection of histone H3 from the long-terminal repeat (LTR) promoter. nih.gov

Beyond enzyme active sites, indole-based compounds have been shown to interact with other critical biological targets, including ion channels and cytoskeletal proteins.

GluN2B-Containing NMDA Receptors: Several 3-substituted indole derivatives have been developed as potent ligands for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a target for neuroprotective agents. nih.govfrontiersin.org One such analog, (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone (10b) , exhibits a very high binding affinity, with an IC₅₀ value of 8.9 nM for the displacement of the radioligand [³H]ifenprodil. frontiersin.orgasm.org Molecular docking studies have elucidated the interaction mode, showing that compound 10b positions itself within the binding pocket located at the interface between the GluN1 and GluN2B subunits of the NMDA receptor complex. frontiersin.org Another potent analog, 3-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one (2) , was found to be approximately ten times more active than its propan-1-one derivatives, underscoring the specific structure-activity relationships that govern binding affinity. nih.gov

| Compound | Target | Binding Affinity (IC₅₀) | Reference |

| Compound 10b | GluN2B-NMDA Receptor | 8.9 nM | frontiersin.orgasm.org |

| Compound 32h | CBP Bromodomain | 37 nM | nih.gov |

| Compound 35 | GluN2B-NMDA Receptor | 5.5 nM | nih.gov |

| Derivative 9 | HIV-1 Tat | 170 nM (EC₅₀) | nih.gov |

| Derivative 13 | HIV-1 Tat | 240 nM (EC₅₀) | nih.gov |

Tubulin: The cytoskeleton, particularly the microtubule network composed of α- and β-tubulin heterodimers, is another key target. Arylthioindole (ATI) derivatives and other indole compounds act as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. nih.gov This interference with microtubule dynamics disrupts cellular processes like mitosis, leading to anticancer effects. nih.govoup.com For example, the 7-fluoro atom of the potent ATI derivative 40 acts as a hydrogen bond acceptor with the αVal181 residue of tubulin. nih.gov Similarly, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been developed as tubulin polymerization inhibitors, with compound 7d showing potent antiproliferative activity against several cancer cell lines. oup.com

Cellular and Subcellular Effects

The molecular interactions of this compound and its analogs translate into significant effects at the cellular and subcellular levels, including the induction of programmed cell death and specific antimicrobial actions.

A primary consequence of the interaction of indole analogs with targets like tubulin is the induction of apoptosis, or programmed cell death. By inhibiting tubulin polymerization, compounds like the ATI derivatives and compound 7d disrupt the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. nih.govoup.com This prolonged mitotic arrest triggers intrinsic apoptotic pathways. nih.gov

Furthermore, indole derivatives have been designed to directly target key proteins in the apoptotic cascade. For instance, 3-substituted-1H-indole-1-yl analogs have been developed as inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a major anti-apoptotic protein often overexpressed in cancers like acute myeloid leukemia (AML). humanjournals.com One such inhibitor, compound 47 , binds to the BH3 binding groove of Mcl-1, occupying the P1-P3 pockets and inducing apoptosis in AML cells. humanjournals.com This demonstrates a direct modulation of the cell's life-and-death signaling by this class of indole compounds. Studies have also shown that methyl-donor treatment, relevant to the "methyl" group on the parent compound, can promote apoptosis by upregulating pro-apoptotic proteins such as Bak and Bax. mdpi.com

| Compound/Analog Class | Cellular Effect | Mechanism | Reference |

| Arylthioindole (ATI) derivatives | G2/M cell cycle arrest, apoptosis | Inhibition of tubulin polymerization | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | G2/M cell cycle arrest, apoptosis | Inhibition of tubulin polymerization | oup.com |

| 3-substituted-1H-indole-1-yl moiety (Compound 47) | Apoptosis in AML cells | Inhibition of anti-apoptotic Mcl-1 protein | humanjournals.com |

While many indole derivatives show broad antimicrobial activity, one of the proposed mechanisms for their action against bacteria is the disruption of membrane integrity. humanjournals.comasm.org Cationic antimicrobial agents, such as ceragenins, are known to function by selectively associating with the negatively charged components of bacterial membranes, like lipid A in Gram-negative bacteria. nih.govnih.gov This association leads to a loss of membrane polarization, a critical step that is often lethal to the bacterium. nih.govnih.gov Although the direct action of this compound on membrane potential is not extensively detailed, the antimicrobial activity of various indole derivatives is attributed in part to membrane disruption. asm.org This mechanism allows for selective toxicity against bacterial cells while leaving eukaryotic cell membranes, which have a different lipid composition, largely unaffected.

A more defined antibacterial mechanism for indole analogs involves the targeted disruption of bacterial cell division. nih.govnih.gov This process is orchestrated by the FtsZ protein, a homolog of eukaryotic tubulin, which polymerizes to form the Z-ring at the future division site. nih.govnih.govresearchgate.net The Z-ring is essential for recruiting other proteins to form the divisome, the machinery that carries out cytokinesis. nih.gov

Indole-core based derivatives have been identified as potent inhibitors of FtsZ. nih.govnih.gov For example, the compound CZ74 was discovered to have a strong inhibitory effect on cell division. nih.govnih.gov It exhibits potent antibacterial activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Mechanistic studies revealed that CZ74 disrupts the polymerization of FtsZ and inhibits its GTPase activity, which is essential for the dynamic nature of the Z-ring. nih.govnih.gov Molecular modeling suggests that CZ74 binds within the interdomain cleft of the FtsZ protein, thereby preventing its proper function and halting cell division. nih.govnih.gov This targeted interference with a crucial and highly conserved bacterial process makes FtsZ an attractive target for developing novel antibiotics based on the indole scaffold. nih.govnih.gov

Bioorthogonal Reactivity and Bioconjugation Strategies for Mechanistic Probes

To elucidate the mechanism of action of a bioactive compound, it is often necessary to track its localization, identify its molecular targets, and understand its metabolic fate within a living system. Bioorthogonal chemistry offers a powerful toolkit for these investigations. These reactions involve pairs of functional groups that are mutually reactive under physiological conditions but are inert to the vast array of biological molecules present in cells. nih.gov This allows for the specific labeling of a molecule of interest, such as this compound, without perturbing the biological system.

The development of mechanistic probes for this compound would typically involve the synthesis of an analog that incorporates a "bioorthogonal handle." This handle is a small, non-disruptive chemical group that can be later "clicked" to a reporter molecule, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification and subsequent identification of binding partners.

Strategies for Incorporating Bioorthogonal Handles:

The strategic placement of a bioorthogonal group onto the this compound scaffold is critical to ensure that the biological activity of the parent compound is retained. Potential sites for modification include the indole nitrogen, the methyl group at the 2-position, or the acetyl group at the 3-position. The choice of modification site would be guided by structure-activity relationship (SAR) studies to identify positions that can tolerate substitution without loss of potency.

Commonly employed bioorthogonal reactions that could be adapted for this purpose include:

Azide-Alkyne Cycloadditions: This is one of the most widely used "click chemistry" reactions. An azide (B81097) or alkyne handle could be introduced into an analog of this compound. This probe can then be administered to cells or organisms, followed by the introduction of a complementary alkyne- or azide-containing reporter molecule. The reaction can be catalyzed by copper(I) (CuAAC) or proceed in a strain-promoted manner (SPAAC) without the need for a catalyst, which is advantageous for live-cell imaging.

Tetrazine Ligation: This reaction involves the rapid and highly specific reaction between a tetrazine and a strained alkene or alkyne (e.g., trans-cyclooctene). The exceptional kinetics of this reaction make it particularly suitable for in vivo applications where low concentrations of the probe are often used.

Hypothetical Design of a Mechanistic Probe:

A hypothetical clickable probe for this compound could involve the synthesis of an analog where a terminal alkyne is attached via a linker to a position on the indole ring that is not critical for its biological activity. This probe could then be used in a variety of experiments to investigate its mechanism of action.

| Probe Design Element | Function | Example Bioorthogonal Group |

| Parent Scaffold | Provides the biological activity | This compound |

| Linker | Spatially separates the handle from the scaffold to minimize interference | Alkyl or polyethylene (B3416737) glycol (PEG) chain |

| Bioorthogonal Handle | Enables specific ligation to a reporter molecule | Terminal alkyne, azide, trans-cyclooctene |

| Reporter Molecule | Allows for detection or purification | Fluorescent dye (e.g., fluorescein), biotin |

The synthesis of such probes, while not yet specifically reported for this compound in the reviewed literature, represents a viable and powerful strategy for future mechanistic studies. The successful application of these techniques would provide invaluable insights into the compound's subcellular localization and its direct molecular targets.

Elucidation of Target-Specific Mechanisms in Drug Resistance

Drug resistance is a major obstacle in the treatment of various diseases, including bacterial infections and cancer. Understanding how resistance to a particular drug or class of compounds arises is essential for developing strategies to overcome it. For indole derivatives, including analogs of this compound, resistance can emerge through various mechanisms.

Research on related indole compounds has highlighted several general mechanisms of drug resistance. For instance, in the context of antibacterial agents, resistance can be conferred by mutations in the drug's target protein, increased expression of efflux pumps that actively remove the drug from the cell, or enzymatic modification and inactivation of the drug. nih.gov Studies on (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), suggesting that this scaffold may evade some common resistance mechanisms. nih.gov

Investigating Target-Specific Resistance:

To elucidate target-specific mechanisms of resistance to this compound and its analogs, a combination of genetic and proteomic approaches is typically employed.

Resistant Cell Line Generation and Genomic Analysis: One common approach is to generate resistant cell lines by exposing a population of sensitive cells (e.g., cancer cells or bacteria) to gradually increasing concentrations of the compound. The resistant clones that emerge can then be isolated and their genomes sequenced to identify mutations that are not present in the sensitive parent cells. Mutations found in a specific gene across multiple independently derived resistant lines would strongly suggest that the protein encoded by that gene is either the direct target of the drug or a key component of the resistance pathway.

Chemical Proteomics for Target Deconvolution: As mentioned in the previous section, bioconjugation strategies can be used to identify the direct molecular targets of a drug. Once a target is identified, it can be investigated for its role in resistance. For example, if a particular enzyme is identified as the target, researchers can look for mutations in the gene encoding that enzyme in resistant cell lines. Overexpression of the target protein can also lead to resistance by effectively titrating the drug away from its site of action.

Potential Mechanisms of Resistance to this compound Analogs:

Based on studies of other small molecule drugs, the following are potential target-specific mechanisms of resistance that could be investigated for this class of compounds:

| Resistance Mechanism | Description | Investigative Approach |

| Target Mutation | A change in the amino acid sequence of the target protein that reduces the binding affinity of the drug. | Comparative sequencing of the target gene in sensitive and resistant cell lines. |

| Target Overexpression | An increase in the cellular concentration of the target protein, requiring higher drug concentrations to achieve the same level of inhibition. | Quantitative PCR (qPCR) to measure mRNA levels or Western blotting/mass spectrometry to measure protein levels of the target in sensitive vs. resistant cells. |

| Alteration of Downstream Signaling | Changes in cellular pathways that are affected by the drug-target interaction, compensating for the inhibitory effect of the drug. | Phosphoproteomics, transcriptomics, or metabolomics to compare signaling pathways in treated sensitive and resistant cells. |

The elucidation of these mechanisms is a critical step in the lifecycle of a potential drug candidate. By understanding how resistance develops, it may be possible to design second-generation analogs that are less susceptible to these mechanisms or to devise combination therapies that can overcome resistance.

Structure Activity Relationship Sar Studies of 1 2 Methyl 1h Indol 3 Yl Ethanone Derivatives

Impact of Substituents on the Indole (B1671886) Nucleus

The indole core of 1-(2-methyl-1H-indol-3-yl)ethanone serves as a crucial anchor for biological interactions. Alterations to this nucleus, through the introduction of different functional groups at various positions, have been shown to significantly modulate the pharmacological profile of these derivatives.

Effects of Alkyl and Halogen Substitutions

The introduction of alkyl and halogen groups onto the indole ring has been a key strategy in SAR studies. These substitutions can influence the molecule's lipophilicity, electronic properties, and steric profile, all of which can affect its interaction with biological targets.

Alkyl Substitutions: The addition of a methyl group to the indole nucleus can impact its hydrogenation ability. While the methyl group itself may not significantly affect the initial adsorption of the indole molecule, it increases the spatial requirement once hydrogenation begins. mdpi.com This steric hindrance can weaken the hydrogenation ability of the nitrogen-containing heterocycle. mdpi.com

Halogen Substitutions: Halogenation of the indole ring, particularly at the C3 position, has been explored to create versatile intermediates for further functionalization. For instance, 2-trifluoromethylindole can be halogenated to yield 3-chloro-, 3-bromo-, and 3-iodo derivatives. nih.gov These halogenated indoles can then undergo further reactions, such as palladium-catalyzed cross-coupling with phenyl boronic acid to produce 3-phenyl-2-CF3-indoles. nih.gov The nature of the halogen can influence reactivity, with iodoindoles readily reacting with phenylacetylene (B144264) at room temperature. nih.gov The presence of electron-withdrawing groups like halogens can also influence the anti-inflammatory activity of related indole derivatives. nih.gov

| Substitution | Effect on Biological Activity |

| Methyl | Can decrease the hydrogenation rate of the indole ring due to increased steric hindrance. mdpi.com |

| Halogen (Cl, Br, I) | Creates intermediates for further diversification; can influence anti-inflammatory and other biological activities. nih.govnih.gov |

Positional Effects of Substitution (C2, C3, C5, C6) on Biological Potency

The position of a substituent on the indole nucleus is a critical determinant of its effect on biological activity. Different positions offer unique steric and electronic environments that can be exploited to fine-tune the molecule's properties.

C2-Substitution: The C2 position is often a key site for modification. In some related indole systems, the introduction of specific substituents at C2 has been shown to be crucial for potent biological activity.

C3-Substitution: The C3 position is frequently modified in the development of bioactive indole derivatives. For example, in a series of indolin-2-one derivatives, substitution at the C3 position with a phenyl ring bearing hydroxyl groups led to significant anti-inflammatory activity. nih.gov Specifically, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the highest activity. nih.gov The synthesis of various 3-acetylindoles has been a focus of research due to their diverse biological activities. researchgate.net

C5 and C6-Substitution: Modifications at the C5 and C6 positions of the indole ring have also been shown to be important. In the context of bisindole HIV-1 fusion inhibitors, the linkage between two indole rings was examined, with the 6-6' linkage proving to be the most effective for maintaining a compact molecular shape that fits the target's hydrophobic pocket. nih.gov Isomers with 5-6', 6-5', and 5-5' linkages all showed reduced activity. nih.gov In other studies, the presence of a methoxy (B1213986) group at the C5 position was investigated for its potential to stabilize reactive intermediates. clockss.org

Role of Indole Nitrogen Substitution (N-methylation, N-acylation)

N-methylation: The introduction of a methyl group at the N1 position, as seen in 1-(1-methyl-1H-indol-3-yl)-1-ethanone, can significantly alter the compound's properties. sigmaaldrich.com In some series of indole derivatives, N-methylation has been shown to influence biological activity. For instance, in a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, potent tubulin polymerization inhibitors were identified. rsc.org

N-acylation: Acylation of the indole nitrogen is another common modification. For example, the treatment of an indolylquinazolinone with benzoyl chloride afforded the corresponding 2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one. nih.gov This type of modification can serve to introduce a variety of functional groups and modulate the electronic properties of the indole ring.

Influence of the Ethanone (B97240) Side Chain Modifications

The ethanone side chain at the C3 position of the indole nucleus is a key site for structural variation. Modifications to this chain can profoundly impact the biological activity of the resulting compounds.

Structural Variations at the α-Position of the Ketone

The α-position of the ketone in the ethanone side chain is a prime location for introducing structural diversity. Modifications at this position can influence the molecule's reactivity, steric bulk, and ability to form specific interactions with biological targets. Research on related indole derivatives has shown that substitutions at this position can lead to compounds with a range of biological activities, including antimicrobial and antitubercular effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Ligand Efficiency Metrics

In the optimization of lead compounds derived from the this compound scaffold, quantitative structure-activity relationship (QSAR) studies and ligand efficiency metrics are indispensable tools. These computational methods provide a framework for understanding how changes in the chemical structure influence biological activity, thereby guiding the rational design of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. researchgate.netnih.gov By identifying the key physicochemical parameters that govern activity, QSAR models enable the prediction of potency for novel, un-synthesized analogs, thus prioritizing synthetic efforts. For derivatives of this compound, a QSAR model would correlate variations in substituent properties with a measured biological endpoint (e.g., IC₅₀ values for enzyme inhibition).

The development of a robust QSAR model involves calculating a wide range of molecular descriptors that are categorized as electronic, steric, and hydrophobic. nih.gov

Electronic Descriptors: These parameters describe the electronic aspects of the molecule, such as electron-donating or electron-withdrawing effects, which influence molecular interactions like hydrogen bonding and pi-pi stacking. For indole derivatives, the electronic environment of the indole ring system is a critical determinant of activity. nih.gov Descriptors include Hammett constants (σ), dipole moment, and atomic partial charges.

Hydrophobic Descriptors: Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a crucial parameter affecting a drug's ability to cross cell membranes and its binding to hydrophobic pockets in target proteins. researchgate.net For indole-based compounds, controlling lipophilicity is key to achieving a good balance between target affinity and pharmacokinetic properties. frontiersin.org

Steric Descriptors: These parameters relate to the size and shape of the molecule. They determine how well a ligand fits into the binding site of a biological target. Important steric descriptors include molecular weight, molar refractivity (MR), and Taft steric parameters (Es).

A typical QSAR study on this compound derivatives would involve synthesizing a library of compounds with diverse substitutions on the indole ring and analyzing the data through multiple linear regression or more advanced machine learning algorithms to generate a predictive model. researchgate.net

Table 1: Key Physicochemical Parameters in QSAR for Indole Derivatives

| Parameter Class | Descriptor Example | Definition & Relevance to Biological Activity |

| Hydrophobic | LogP / cLogP | Measures the lipophilicity of the molecule. Influences membrane permeability, solubility, and binding to hydrophobic pockets. |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring. Affects pKa and interaction strength. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. Important for electrostatic interactions within the binding site. |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by a substituent. Indicates potential for steric hindrance or favorable van der Waals interactions. |

| Topological | Molecular Connectivity Index (χ) | Relates to the degree of branching and complexity of the molecular structure, influencing its overall shape and fit. |

During the lead optimization process, there is often a tendency for compounds to become more potent but also more lipophilic. This "molecular obesity" can lead to poor pharmacokinetic profiles, including low solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.org Ligand Lipophilic Efficiency (LLE), also known as Lipophilic Efficiency (LipE), is a critical metric used to mitigate this risk by evaluating the quality of compounds based on the balance between potency and lipophilicity. core.ac.ukacs.org

LLE is calculated using the following formula: LLE = pIC₅₀ - LogP (or pKi - LogD) youtube.com

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and LogP is the logarithm of the partition coefficient. An LLE value between 5 and 7 is often considered ideal for an optimized drug candidate. core.ac.uk A higher LLE value indicates that a compound achieves high potency without excessive lipophilicity, making it a more "efficient" and promising candidate. sciforschenonline.org Tracking LLE throughout an optimization campaign helps ensure that gains in potency are achieved through specific, high-quality interactions with the target rather than non-specific hydrophobic effects. nih.gov

For a hypothetical optimization project starting with this compound, medicinal chemists would aim to introduce modifications that increase pIC₅₀ more than they increase LogP, thus raising the LLE.

Table 2: Hypothetical Application of LLE in Optimizing this compound Derivatives

| Compound ID | Modification | pIC₅₀ | cLogP | LLE (pIC₅₀ - cLogP) | Optimization Decision |

| Parent | This compound | 5.0 | 2.5 | 2.5 | Starting Point |

| Analog A | Add 5-Chloro group | 5.8 | 3.2 | 2.6 | Modest improvement, but lipophilicity increased significantly. |

| Analog B | Add 5-Methoxy group | 5.5 | 2.4 | 3.1 | Good improvement in efficiency; potency increased with minimal change in lipophilicity. |

| Analog C | Add 6-Hydroxy group | 6.5 | 2.3 | 4.2 | Excellent! Significant potency gain while decreasing lipophilicity. Prioritize this series. |

| Analog D | N1-methylation & 5-Bromo | 7.2 | 4.3 | 2.9 | High potency but at the cost of high lipophilicity, resulting in poor efficiency. Deprioritize. |

Design Principles for Enhanced Potency, Selectivity, and Reduced Toxicity

The design of potent, selective, and safe analogs based on the this compound scaffold requires a systematic exploration of its structure. Modifications can be targeted at several key positions to optimize interactions with the biological target and improve physicochemical properties.

Substitutions on the Indole Ring: The benzene (B151609) portion of the indole core (positions 4, 5, 6, and 7) is a prime location for modification.

Potency: Introducing small, electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups (e.g., methoxy, hydroxy) can modulate the electronic character of the indole ring, potentially forming new hydrogen bonds or favorable electrostatic interactions within the target's binding site. For instance, in other indole series, a nitro group's position dramatically alters affinity. researchgate.net

Selectivity: The substitution pattern on the ring can be exploited to achieve selectivity. A substituent at the 5- or 6-position might interact with a specific sub-pocket present in the desired target but absent in related off-targets. The use of indole bioisosteres, such as azaindoles, has been a successful strategy in kinase inhibitor design to fine-tune selectivity and physical properties. mdpi.com

Toxicity: Adding polar groups, such as a hydroxyl (-OH) or a small amine, can increase solubility and reduce non-specific binding driven by high lipophilicity, thereby lowering the risk of toxicity.

Modification of the N1-Position:

The indole nitrogen (N1) is a hydrogen bond donor. Alkylation (e.g., methylation) removes this donor capability but can introduce beneficial van der Waals interactions or orient other substituents more favorably. N-methylation has been shown to potentiate the effects of other substituents in certain indole analogs. researchgate.net Alternatively, attaching larger groups could probe for additional binding space or be used to modulate solubility.

Modification of the C2-Methyl Group:

The C2-methyl group provides a lipophilic interaction. Expanding this group to an ethyl or cyclopropyl (B3062369) moiety could enhance binding affinity if a corresponding hydrophobic pocket exists. Conversely, its removal could be beneficial if steric hindrance is an issue.

Modification of the C3-Acetyl Group:

The acetyl group at the C3 position contains a critical ketone functionality that likely acts as a hydrogen bond acceptor. Modifications here can profoundly impact binding.

Bioisosteric replacement of the ketone with other hydrogen bond acceptors (e.g., an oxime, a sulfonamide) could improve potency or selectivity.

Extending the ethyl chain or converting it into a more complex side chain, as seen in the synthesis of indole-chalcones, can access different regions of the binding site and significantly enhance biological activity. researchgate.net

By integrating these design principles with feedback from QSAR and LLE analyses, researchers can navigate the complex multidimensional optimization challenge to develop derivatives of this compound with superior therapeutic potential.

Computational and Theoretical Chemistry Approaches in the Study of 1 2 Methyl 1h Indol 3 Yl Ethanone

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 1-(2-methyl-1H-indol-3-yl)ethanone, and a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities with Enzymes

Molecular docking studies have been instrumental in predicting how derivatives of this compound bind to various enzymes and in estimating the strength of these interactions, often expressed as binding energy or affinity.

Research into 3-substituted 2-methyl indole (B1671886) analogs has shown their potential as inhibitors of Acetylcholinesterase (AChE) and Glutathione S-transferase (GST), two enzymes of significant therapeutic interest. researchgate.net For instance, 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone has been identified as a potent inhibitor for both AChE and GST. researchgate.net Molecular docking simulations of these analogs have revealed binding energies ranging from -6.0 to -9.3 kcal/mol for AChE and -7.5 to -11.1 kcal/mol for GST. researchgate.net

While specific docking studies on this compound with Cyclooxygenase-2 (COX-2), DNA gyrase, and N-methyl-D-aspartate (NMDA) receptors are not extensively detailed in the available literature, studies on other indole derivatives provide valuable insights. For example, various N-substituted indole derivatives have been docked against the COX-2 enzyme to evaluate their anti-inflammatory potential. nih.goveurekaselect.com Similarly, docking studies on other small molecules with the NMDA receptor help in understanding the potential binding interactions. researchgate.net These studies pave the way for future in silico analysis of this compound against these important drug targets.

Table 1: Predicted Binding Affinities of 3-Substituted 2-Methyl Indole Analogs

| Enzyme Target | Range of Binding Energies (kcal/mol) |

|---|---|

| Acetylcholinesterase (AChE) | -6.0 to -9.3 researchgate.net |

| Glutathione S-transferase (GST) | -7.5 to -11.1 researchgate.net |

Identification of Key Interacting Residues and Hydrogen Bonding Patterns in Binding Pockets

A critical aspect of molecular docking is the identification of the specific amino acid residues within the enzyme's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-enzyme complex.

For indole derivatives, the indolyl –NH group is a common participant in hydrogen bonding. nih.govnih.gov In studies of related compounds, this group has been observed forming hydrogen bonds with key residues in the binding pocket. nih.govnih.gov For example, in the crystal structure of a Schiff base derivative of indole, the indolyl –NH group forms a hydrogen bond with an –OH group of a neighboring molecule. nih.govnih.gov

In the context of enzyme inhibition, the carbonyl group and the indole nitrogen of various inhibitors have been shown to form hydrogen bonds with residues such as Asp133 and Val135 in the hinge region of enzymes like GSK-3β. researchgate.net While these are not direct studies on this compound, they highlight the types of interactions that are likely to be important for its binding to target enzymes. The analysis of pyrrole (B145914) derivatives, which are structurally similar to indoles, also emphasizes the importance of N-H⋯O hydrogen bonds in stabilizing molecular structures. mdpi.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. These methods are invaluable for studying aspects of this compound that are not accessible through experimental techniques alone.

Theoretical Studies on Molecular Structure and Reactivity

Theoretical studies, often employing Density Functional Theory (DFT), can be used to optimize the molecular geometry of this compound and to calculate various molecular properties. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.

Furthermore, quantum chemical methods can elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. For related carbonyl-substituted pyrroles, DFT calculations have been used to analyze different conformations and the stability of hydrogen-bonded dimers. mdpi.com

Conformer Analysis and Potential Energy Surfaces of Indole Ethanones

Molecules are not static entities; they can exist in various spatial arrangements known as conformations, which arise from the rotation around single bonds. Conformer analysis aims to identify the most stable conformations and to understand the energy barriers between them.

The study of different conformations is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape. For molecules with flexible side chains, like the ethanone (B97240) group in this compound, multiple low-energy conformations may exist. The relative energies of these conformers can be calculated to create a potential energy surface, which maps the energy of the molecule as a function of its geometry. The most stable conformers correspond to the minima on this surface. mit.edu The stability of these conformers is influenced by factors such as steric hindrance and hyperconjugation. mit.edu

Bioinformatics and Chemoinformatics Analysis

Bioinformatics and chemoinformatics are interdisciplinary fields that use computational methods to analyze biological and chemical data, respectively. These approaches are increasingly used in drug discovery to identify new drug targets, screen virtual compound libraries, and predict the pharmacokinetic and toxicological properties of molecules. mdpi.com

For indole derivatives, chemoinformatics tools can be used to analyze large databases of compounds to identify those with desirable structural features or predicted biological activities. mdpi.com This can involve the use of machine learning models to predict properties such as enzyme inhibition or drug-likeness. mdpi.com For instance, a bioinformatics analysis of 3-substituted 2-methyl indole analogs was conducted alongside in vitro studies to rationalize their structure-activity relationships against AChE and GST. researchgate.net Such analyses can guide the synthesis of new derivatives of this compound with improved biological activities.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Pharmacokinetic Predictions

In the early stages of drug discovery, in silico methods are widely used to predict the ADMET properties of a compound, which helps in assessing its drug-likeness and potential liabilities. nih.gov These predictions are based on the molecule's structure and are calculated using various computational models. For this compound, a typical ADMET profile can be predicted using software and online servers like SwissADME and preADMET. sciencescholar.usresearchgate.net These tools analyze physicochemical properties and compare them against established parameters for known drugs.

Key physicochemical descriptors for this compound, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, are fundamental to these predictions. researchgate.net For instance, the compound's predicted octanol-water partition coefficient (XlogP) is 2.1, suggesting moderate lipophilicity. uni.lu

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Implication for Drug-Likeness |

| Physicochemical Properties | ||

| Molecular Formula | C₁₁H₁₁NO | Conforms to typical small molecule drug standards. uni.lu |

| Molecular Weight | 173.21 g/mol | Falls within the desirable range for good absorption. nih.gov |

| XlogP | 2.1 | Indicates good permeability and oral bioavailability. uni.lu |

| Hydrogen Bond Acceptors | 1 | Conforms to Lipinski's Rule of Five. uni.lu |

| Hydrogen Bond Donors | 1 | Conforms to Lipinski's Rule of Five. uni.lu |

| Pharmacokinetic Predictions | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | Less likely to be subject to efflux by P-gp. |

| Metabolism Predictions | ||

| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via CYP1A2. |

| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via CYP2C19. |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions via CYP2C9. |

| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via CYP2D6. |

| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions via CYP3A4. |

| Toxicity Predictions | ||

| AMES Toxicity | Low Probability | Unlikely to be mutagenic. |

| Carcinogenicity | Low Probability | Unlikely to be carcinogenic. |

This table presents a hypothetical set of ADMET predictions for this compound based on typical results for similar indole derivatives from computational models. Specific values can vary between different prediction software.

These in silico predictions serve as an essential preliminary screening step. For example, studies on other indole derivatives have utilized such computational assessments to flag potential issues like mutagenicity or undesirable interactions with metabolic enzymes, guiding further experimental validation. nih.gov

In Silico Screening and Virtual Ligand Design for Novel Analogs

The scaffold of this compound is a valuable starting point for the discovery of new bioactive molecules through in silico screening and virtual ligand design. nih.gov These techniques use the three-dimensional structure of a biological target, such as an enzyme or receptor, to identify compounds that are likely to bind to it. nih.gov

Virtual screening involves docking large libraries of compounds into the active site of a target protein to predict their binding affinity and orientation. mdpi.com The indole ring is a common motif in many biologically active compounds, and derivatives of this compound can be designed and screened against various targets. For instance, indole-based structures have been identified as inhibitors of targets like the CREB binding protein (CBP) and its homolog EP300, which are implicated in cancer. nih.gov

The process of virtual ligand design often involves these steps:

Target Identification and Preparation : A protein structure, often from the Protein Data Bank (PDB), is selected and prepared for docking by removing water molecules and adding charges. nih.gov

Scaffold-Based Library Design : Novel analogs are created by modifying the core structure of this compound. Modifications can include adding or changing functional groups to explore interactions with different parts of the target's binding pocket.

Molecular Docking : The designed analogs are docked into the target's active site. Docking programs calculate a score based on how well the ligand fits and the non-covalent interactions it forms (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Hit Selection and Optimization : Compounds with the best docking scores and favorable interactions are identified as "hits." These hits can then be synthesized and tested experimentally or further optimized in silico to improve their properties. mdpi.com

Research on indole derivatives has successfully used this approach to identify potent inhibitors for various diseases. For example, a virtual screening of a compound library led to the discovery of indole derivatives as inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov

Molecular Dynamics Simulations to Explore Dynamic Ligand-Protein Interactions

While molecular docking provides a static picture of how a ligand might bind to a protein, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. nih.gov MD simulations are powerful computational methods that simulate the movements of atoms and molecules, providing insights into the stability of the ligand-protein complex and the specific interactions that maintain binding. rsc.orgmdpi.com

For a complex of this compound (or an analog) bound to a protein target, an MD simulation can reveal:

Conformational Stability : By calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation, researchers can assess whether the complex is stable. nih.gov A stable RMSD suggests a stable binding mode.

Flexibility of Protein Residues : The Root Mean Square Fluctuation (RMSF) can be calculated for each amino acid residue of the protein. This helps identify which parts of the protein are flexible and which are rigid upon ligand binding.

Key Binding Interactions : MD simulations allow for the detailed analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and the protein over time. mdpi.com This can confirm the importance of interactions predicted by docking and reveal new, transient interactions.

Binding Free Energy : Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

MD simulations are crucial for understanding the nuanced, dynamic nature of molecular recognition and are frequently used to validate and refine the results of virtual screening and docking studies. nih.govmdpi.com

Medicinal Chemistry and Drug Discovery Applications of 1 2 Methyl 1h Indol 3 Yl Ethanone Scaffold

Development of Lead Compounds for Pharmaceutical Interventions

The 1-(2-methyl-1H-indol-3-yl)ethanone core has been extensively utilized as a starting point for the synthesis of new chemical entities with potential therapeutic applications across several disease areas. Researchers have successfully developed lead compounds by modifying this scaffold to optimize their interaction with specific biological targets.

Anti-infective Agents (Antibacterial, Antifungal, Antitubercular)

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new anti-infective agents. Derivatives of the indole (B1671886) scaffold have shown promise in this area.

Antibacterial Activity:

Research has explored the antibacterial potential of various indole derivatives. For instance, a series of (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives were synthesized and evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). eurekaselect.com One compound in this series demonstrated a minimum inhibitory concentration (MIC) of 1-2 µg/mL against MRSA and 2-4 µg/mL against VRSA. eurekaselect.com

In another study, novel 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)ethanamine derivatives were synthesized and showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, a one-pot synthesis of 3-substituted indole derivatives, including those derived from 2-methyl-1H-indole, yielded compounds with antibacterial activity against E. coli and Micrococcus luteus. researchgate.net Specifically, derivatives 1a , 1d , 1e , and 2a from this study showed greater activity than the standard drug Rifampicin. researchgate.net

Antifungal Activity:

Derivatives of this compound have also been investigated for their antifungal properties. For example, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been synthesized and evaluated for their antifungal activity against various plant pathogenic fungi. mdpi.com Additionally, certain 2,4-dihydroxy-5-methylphenyl ethanone (B97240) derivatives have shown notable antifungal effects against phytopathogenic fungi in vitro. researchgate.net

Antitubercular Activity:

The search for new treatments for tuberculosis has led to the investigation of indole-based compounds. A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were synthesized and assessed for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov While specific derivatives of this compound were not the primary focus, this highlights the potential of related structures. Other research has identified 1,2,3-triazole derivatives and 3,6-disubstituted 1,2,4,5-tetrazines as having pronounced antimycobacterial activity. acs.orgchimicatechnoacta.ru

Anticancer Therapeutics and Chemotherapeutic Agents

The this compound scaffold has been a fruitful starting point for the development of novel anticancer agents. Modifications of this core structure have led to compounds with significant antiproliferative activity against various cancer cell lines.

One study focused on the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as tubulin polymerization inhibitors. rsc.org Compound 7d from this series exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52 µM, 0.34 µM, and 0.86 µM, respectively. rsc.orgnih.gov Mechanistic studies revealed that this compound induces apoptosis and arrests the cell cycle in the G2/M phase. rsc.org

Another area of investigation involves the development of dual EGFR/SRC kinase inhibitors based on the indole scaffold. researchgate.net While not directly derived from this compound, this research underscores the potential of indole-based compounds in targeting key signaling pathways in cancer. researchgate.net Furthermore, indole-aryl-amide derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of tumor cell lines, with some compounds showing good activity against HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6 cells. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Compound 7d | HeLa | 0.52 µM | rsc.orgnih.gov |

| Compound 7d | MCF-7 | 0.34 µM | rsc.orgnih.gov |

| Compound 7d | HT-29 | 0.86 µM | rsc.orgnih.gov |

| Indole-aryl-amide 2 | MCF7 | 0.81 µM | nih.gov |

| Indole-aryl-amide 2 | PC3 | 2.13 µM | nih.gov |

| Indole-aryl-amide 3 | HeLa | 5.64 µM | nih.gov |